

Preclinical Toxicological Profile of Pentyldone: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Pentyldone*

Cat. No.: *B609909*

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Introduction

Pentyldone (also known as β k-MBDP, methylenedioxypentylone) is a synthetic cathinone of the phenethylamine class that has emerged as a novel psychoactive substance (NPS). Structurally related to other cathinones like MDPV, **pentyldone** exhibits stimulant and entactogenic properties, primarily by interacting with monoamine transporters. This technical guide provides a comprehensive overview of the preclinical toxicological profile of **pentyldone**, summarizing key findings from *in vitro* and *in vivo* studies. The information is intended to support researchers, scientists, and drug development professionals in understanding the potential risks associated with this compound.

Pharmacodynamics and Mechanism of Action

Pentyldone's primary mechanism of action is the inhibition of monoamine reuptake, specifically targeting the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). It acts as a dopamine transporter blocker and a serotonin transporter substrate, leading to increased extracellular concentrations of these neurotransmitters. This dual action contributes to its complex psychostimulant and entactogenic effects.

Monoamine Transporter Inhibition

In vitro studies using rat brain synaptosomes and human embryonic kidney (HEK 293) cells expressing human monoamine transporters have quantified **pentylone**'s inhibitory potency. The following table summarizes the half-maximal inhibitory concentrations (IC50) for **pentylone** at DAT, SERT, and NET.

Assay System	Transporter	IC50 (μM)	Reference
Rat Brain Synaptosomes	DAT	0.12 ± 0.01	[1]
SERT		1.36 ± 0.10	[1]
HEK 293 Cells	DAT	0.31 ± 0.07	[1]
SERT		11.7 ± 0.5	[1]
HEK 293 Cells	NET	Not explicitly stated in the provided search results	

Note: Lower IC50 values indicate greater potency.

Toxicological Profile

Acute Toxicity

A definitive median lethal dose (LD50) for **pentylone** has not been established in preclinical rodent models based on the available literature. However, studies on locomotor activity in rats have reported convulsions and lethality at a high dose of 100 mg/kg.

Cytotoxicity

In vitro studies have demonstrated that **pentylone** exhibits dose-dependent cytotoxicity in various cell lines. The primary mechanism of cytotoxicity appears to be the induction of oxidative stress and mitochondrial dysfunction, leading to apoptotic cell death.

Cell Line	Assay	Endpoint	EC50 (μM)	Reference
SH-SY5Y (Human Neuroblastoma)	Trypan Blue Exclusion	Cell Viability	~400	
SH-SY5Y (Human Neuroblastoma)	Lactate Dehydrogenase (LDH)	Cell Viability	~400	

Neurotoxicity

Pentylone's neurotoxic effects are a significant concern, stemming from its potent interaction with monoamine systems.

In Vitro Neurotoxicity: Studies on differentiated SH-SY5Y neuronal cells have shown that **pentylone** induces neurotoxicity in a dose-dependent manner. The underlying mechanisms include:

- Oxidative Stress: Increased production of reactive oxygen species (ROS).
- Mitochondrial Dysfunction: Compromised mitochondrial bioenergetics.
- Apoptosis: Activation of mitochondrial-mediated apoptotic pathways.

In Vivo Neurotoxicity (Locomotor Activity): Preclinical studies in rats have demonstrated that **pentylone** significantly increases locomotor activity, a hallmark of psychostimulant effects.

Dose-dependent increases in locomotion have been observed following intraperitoneal injections of **pentylone** at doses ranging from 0.5 to 10.0 mg/kg.[\[2\]](#)

Cardiovascular Toxicity

While comprehensive preclinical cardiovascular safety data in mammalian models are limited for **pentylone** specifically, the general class of synthetic cathinones is associated with significant cardiovascular risks, including tachycardia, hypertension, myocardial infarction, and arrhythmias.

Zebrafish Cardiotoxicity Model: Studies utilizing zebrafish embryos, a validated model for cardiotoxicity screening, have provided insights into **pentyalone**'s potential cardiac effects. In this model, **pentyalone** has been shown to be lethal and induce cardiotoxicity.^[3] The 24-hour median lethal concentration (LC50) in zebrafish embryos has been reported to be in a similar range to other first-generation synthetic cathinones.^{[4][5][6]}

A specific IC50 value for **pentyalone** in a human Ether-à-go-go-Related Gene (hERG) channel assay, a critical in vitro predictor of proarrhythmic risk, is not available in the reviewed literature.

Genotoxicity

There is a lack of specific genotoxicity data for **pentyalone** from standard assays such as the Ames test (bacterial reverse mutation assay) or in vitro/in vivo micronucleus assays.

Metabolism

The metabolism of **pentyalone** has been investigated in vitro using human liver microsomes (HLMs). As a substituted cathinone, it is expected to undergo Phase I and Phase II metabolic transformations. Studies on structurally similar cathinones like **dipentyalone** provide a likely metabolic map for **pentyalone**.^[7] The primary metabolic pathways are anticipated to include:

- N-dealkylation: Removal of the methyl group from the amine.
- Reduction: Conversion of the β-keto group to a hydroxyl group.
- Hydroxylation: Addition of hydroxyl groups to the alkyl chain or aromatic ring.
- Demethylenation: Opening of the methylenedioxy ring.

These Phase I metabolites can then undergo Phase II conjugation reactions, such as glucuronidation, to facilitate excretion.

Experimental Protocols

In Vitro Cytotoxicity Assessment (MTT Assay)

Objective: To determine the cytotoxic potential of **pentyalone** by measuring its effect on cell viability.

Cell Line: SH-SY5Y human neuroblastoma cells.

Procedure:

- Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a density of 1×10^4 cells/well and allow them to adhere overnight.
- Compound Treatment: Expose the cells to a range of concentrations of **pentyline** (e.g., 0.1 μM to 1000 μM) for 24 hours. Include a vehicle control group.
- MTT Addition: After the incubation period, add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the EC50 value.

In Vivo Locomotor Activity Assessment (Open Field Test)

Objective: To evaluate the effect of **pentyline** on spontaneous locomotor activity in rats.

Apparatus: An open field arena (e.g., 100 x 100 x 40 cm) equipped with an automated activity monitoring system (e.g., infrared beams or video tracking).

Animals: Male Wistar rats.

Procedure:

- Acclimation: Habituate the rats to the testing room for at least 60 minutes before the experiment.
- Drug Administration: Administer **pentyline** intraperitoneally (i.p.) at various doses (e.g., 0.5, 1.0, 5.0, 10.0 mg/kg) or a vehicle control.

- Testing: Immediately after injection, place each rat in the center of the open field arena.
- Data Collection: Record locomotor activity (e.g., distance traveled, rearing frequency) for a set duration (e.g., 60 minutes).
- Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to assess the time course of the drug's effect. Compare the total activity across different dose groups.[8][9][10][11]

Visualizations

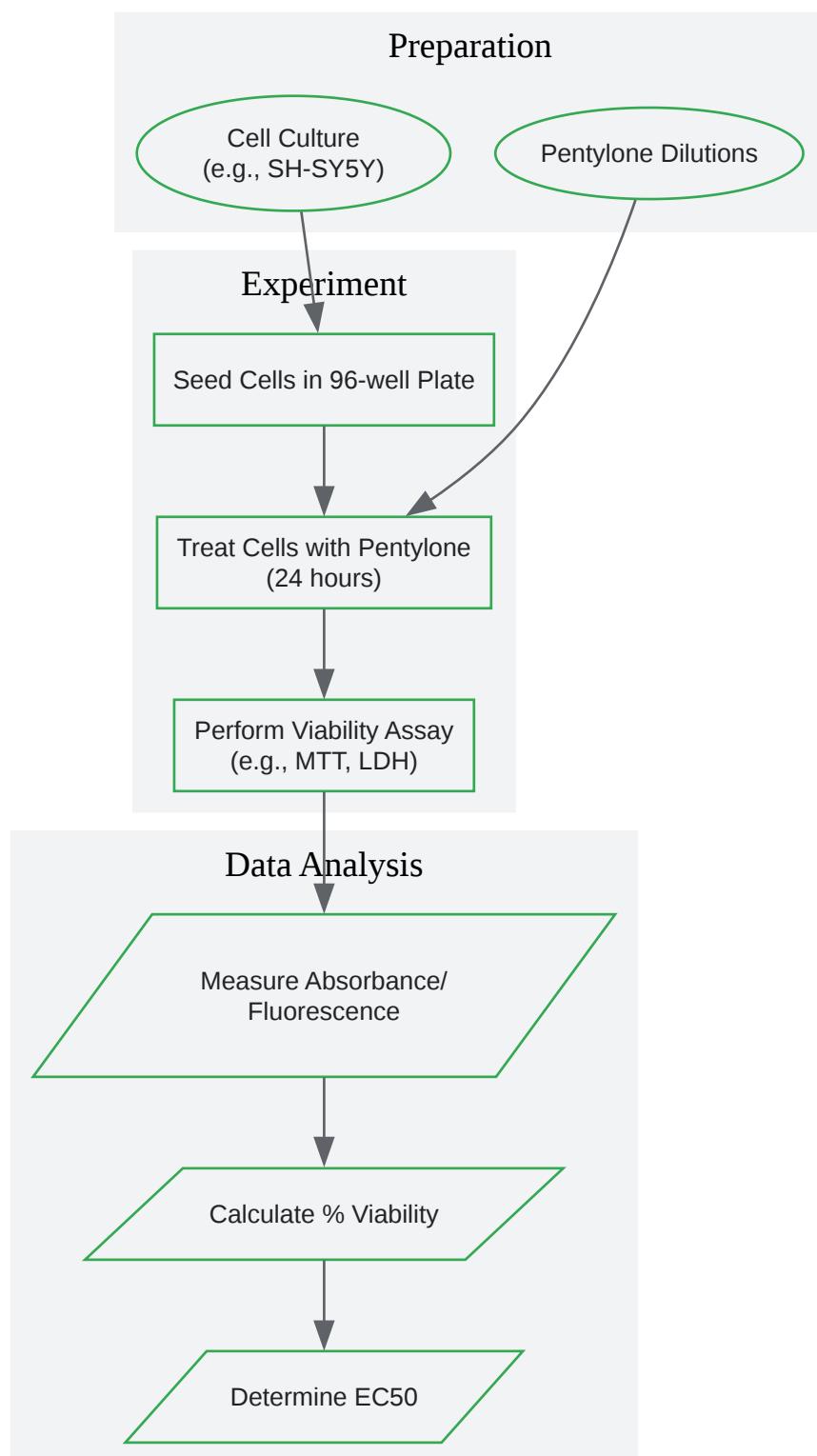
Signaling Pathway of Pentyline-Induced Neurotoxicity



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Caption: Proposed signaling pathway for **pentyline**-induced neurotoxicity.

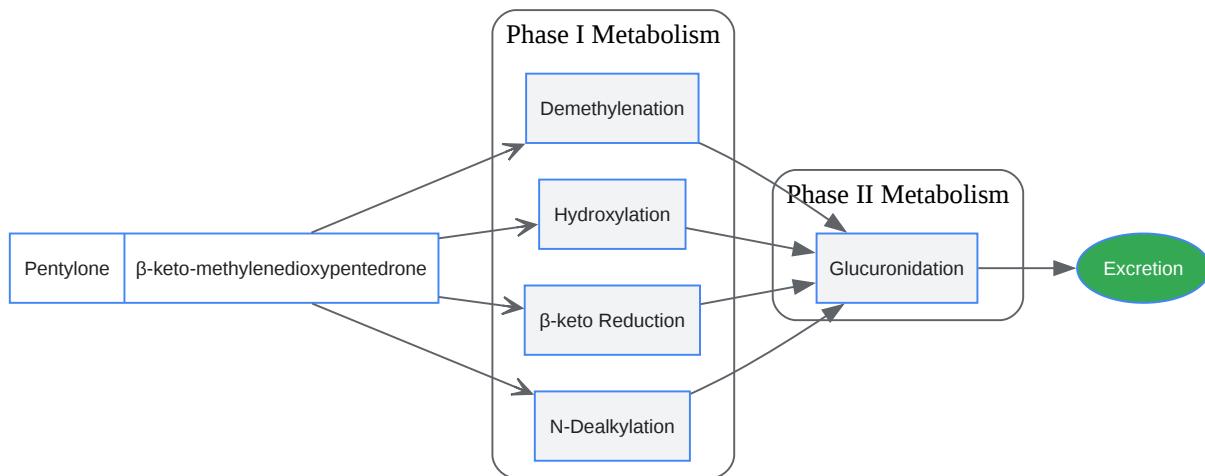
Experimental Workflow for In Vitro Cytotoxicity Assessment



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Caption: General experimental workflow for in vitro cytotoxicity assessment of **pentylone**.

Logical Relationship of Pentyline Metabolism



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Caption: Postulated metabolic pathways of **pentyline**.

Conclusion

The preclinical toxicological data on **pentyline**, while not exhaustive, indicate a profile of a potent psychostimulant with significant risks of neurotoxicity and potential cardiotoxicity. Its primary mechanism of action through the inhibition of monoamine transporters drives both its psychoactive effects and its toxicological liabilities. The lack of a definitive LD₅₀ value and the absence of specific genotoxicity and mammalian cardiovascular safety data represent critical knowledge gaps that warrant further investigation. The provided *in vitro* and *in vivo* data, along with the outlined experimental protocols, serve as a foundational resource for future research aimed at fully characterizing the toxicological profile of **pentyline** and other emerging synthetic cathinones. This information is vital for informing public health risk assessments and guiding the development of potential therapeutic interventions for intoxication.

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